YM348

Descripción general

Descripción

YM-348 es un fármaco derivado del indazol que actúa como un agonista potente y selectivo para el receptor de 5-hidroxitriptamina 2C. Tiene una concentración efectiva de 1 nanomolar y muestra 15 veces más selectividad que el receptor de 5-hidroxitriptamina 2A, aunque solo tiene una selectividad moderada de 3 veces sobre el receptor de 5-hidroxitriptamina 2B estrechamente relacionado . YM-348 tiene efectos termogénicos y anorécticos en estudios con animales, lo que lo hace potencialmente útil para el tratamiento de la obesidad .

Métodos De Preparación

La síntesis de YM-348 implica la preparación de derivados de 2-(1H-furo[2,3-g]indazol-1-il)etilamina sustituidos. La ruta sintética incluye los siguientes pasos:

Formación del anillo de indazol: Esto implica la ciclación de precursores apropiados bajo condiciones específicas.

Reacciones de sustitución: Introducción del grupo etilo y otros sustituyentes al anillo de indazol.

Aminación final:

Los métodos de producción industrial para YM-348 probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

YM-348 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen agentes halogenantes o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de YM-348 podría conducir a la formación de óxidos correspondientes, mientras que la reducción podría producir las aminas correspondientes.

Aplicaciones Científicas De Investigación

YM-348 is an indazole derivative drug that functions as a potent and selective 5-HT2C receptor agonist . It has potential applications in the treatment of obesity and related research due to its thermogenic and anorectic effects observed in animal studies .

Details of YM-348

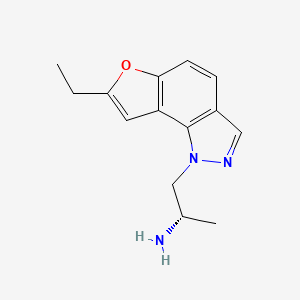

this compound, also known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, demonstrates a high affinity for cloned human 5-HT2C receptors, with a Ki value of 0.89 nM . In the 5-HT2 receptor family, this compound exhibits the highest functional selectivity for 5-HT2C receptors compared to other agonists like m-chlorophenylpiperazine (mCPP) and Ro60-0175 ((S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine) .

| Property | Value |

|---|---|

| IUPAC name | |

| Formula | C14H17N3O |

| Molar mass | 243.310 g·mol−1 |

| 5-HT2C receptor EC50 | 1nM |

| Selectivity over 5-HT2A receptor | 15x |

| Selectivity over 5-HT2B receptor | 3x |

Scientific Research Applications

- Obesity Treatment: Animal studies indicate that YM-348 has thermogenic and anorectic effects, suggesting its potential in treating obesity . Subcutaneous infusion of this compound in rats led to a significant decrease in body weight gain . Stimulation of 5-HT2C receptors by this compound increases body temperature and energy expenditure .

- Penile Erection Studies: In rats, oral administration of this compound induced penile erections, an effect completely inhibited by the selective 5-HT2C receptor antagonist SB242084 . The dose-response curve for penile erections followed an inverted U-shape, with the most effective dose range between 0.0677-2.03 mg/kg . Selective 5-HT2A and 5-HT2B receptor antagonists did not affect the decline in penile erection frequency at higher doses of this compound, and this compound did not affect blood pressure at 2.03 mg/kg .

- Locomotion Research: Oral administration of this compound also induced hypolocomotion in rats, which was entirely inhibited by SB242084 .

Mecanismo De Acción

YM-348 ejerce sus efectos actuando como un agonista selectivo para el receptor de 5-hidroxitriptamina 2C. Este receptor es un receptor acoplado a proteína G que participa en la regulación de varios procesos fisiológicos, incluido el apetito, el estado de ánimo y la termogénesis. Al unirse y activar este receptor, YM-348 puede modular estos procesos y producir sus efectos terapéuticos .

Comparación Con Compuestos Similares

YM-348 es único en su alta selectividad para el receptor de 5-hidroxitriptamina 2C en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

AL-34662: Otro agonista del receptor de 5-hidroxitriptamina 2C con propiedades similares.

AL-38022A: Un compuesto con selectividad similar para el receptor de 5-hidroxitriptamina 2C.

Ro60-0175: Otro derivado del indazol con propiedades farmacológicas similares.

VER-3323: Un compuesto con potencial terapéutico similar para el tratamiento de la obesidad.

YM-348 destaca por su potente y selectiva actividad agonista, lo que lo convierte en una herramienta valiosa para la investigación científica y las potenciales aplicaciones terapéuticas.

Actividad Biológica

YM348, chemically known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a potent agonist for the 5-HT2C receptor, which has garnered attention for its potential applications in treating obesity and sexual dysfunction. This article explores the biological activity of this compound, focusing on its pharmacological profile, effects observed in animal studies, and implications for human health.

Pharmacological Profile

This compound exhibits high affinity for the human 5-HT2C receptors with a Ki value of 0.89 nM, indicating strong receptor binding capabilities. It also shows lower affinities for the 5-HT2B (Ki: 2.5 nM) and 5-HT2A receptors (Ki: 13 nM) . The compound acts as a full agonist on both 5-HT2A and 5-HT2B receptors, with effective concentrations (EC50 values) of 1.0 nM for 5-HT2C, 93 nM for 5-HT2A, and 3.2 nM for 5-HT2B .

Binding Affinity Summary

| Receptor Type | Ki Value (nM) |

|---|---|

| 5-HT2C | 0.89 |

| 5-HT2B | 2.5 |

| 5-HT2A | 13 |

| 5-HT1A | 130 |

| α2A | 126 |

| 5-HT7 | 177 |

Effects on Sexual Function

In vivo studies have demonstrated that oral administration of this compound induces penile erections and hypolocomotion in male Wistar rats. These effects are completely inhibited by the selective 5-HT2C receptor antagonist SB242084 . The dose-response relationship for penile erections follows an inverted U-shape across a dose range of 0.0677 to 2.03 mg/kg, indicating a complex interaction between dosage and biological response .

Antiobesity Potential

This compound has been investigated for its antiobesity effects in Zucker rats, where it significantly reduced food intake in a dose-dependent manner at doses ranging from 0.1 to 3 mg/kg . The compound was also shown to increase body temperature and calorie expenditure without diminishing these effects upon repeated administration over two weeks . Chronic subcutaneous infusion of this compound resulted in a sustained decrease in body weight gain throughout the study period.

Key Findings from Antiobesity Studies:

- Food Intake Reduction: Significant decrease observed at doses of 0.1, 0.3, and up to 3 mg/kg.

- Caloric Expenditure Increase: Enhanced thermogenesis contributing to weight loss.

- Chronic Administration: Sustained effects on weight management without loss of efficacy over time.

Case Studies and Clinical Implications

The potential of this compound as an antiobesity agent is supported by several studies that highlight its mechanism of action through the activation of the melanocortin pathway in the hypothalamus . Activation of the pro-opiomelanocortin (POMC) neurons leads to increased satiety and reduced food intake, making it a candidate for further clinical development in obesity treatment.

Propiedades

IUPAC Name |

(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-11-6-12-13(18-11)5-4-10-7-16-17(14(10)12)8-9(2)15/h4-7,9H,3,8,15H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOOWOVVZLBYHU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)C[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190708 | |

| Record name | (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372163-84-3 | |

| Record name | (αS)-7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372163-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM 348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372163843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTV38S7D39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.